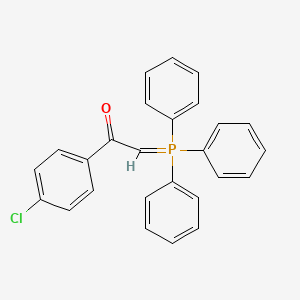
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- is a heterocyclic organic compound with the molecular formula C7H13NS. It is a derivative of thiazole, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminothiophenol with α-haloketones, which leads to the formation of the thiazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and under reflux conditions .
Industrial Production Methods
Industrial production of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur and nitrogen atoms in the thiazole ring, which can participate in different chemical transformations .
Common Reagents and Conditions
Oxidation: Oxidation of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the carbon or nitrogen atoms of the thiazole ring. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to various substituted thiazole derivatives with different functional groups .
Scientific Research Applications
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- can be compared with other similar compounds, such as:
Thiazole: The parent compound with a simpler structure and different chemical properties.
2-Methylthiazole: A derivative with a methyl group at the 2-position, showing different reactivity and applications.
4,5-Dihydrothiazole: A partially saturated thiazole with different chemical and biological properties.
Thiazoline: A related compound with a similar ring structure but different substituents and reactivity.
The uniqueness of Thiazole, 4,5-dihydro-2-methyl-4-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
CAS No. |
4146-21-8 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-5(2)7-4-9-6(3)8-7/h5,7H,4H2,1-3H3 |
InChI Key |
DYMRFOBZZQTGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CS1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


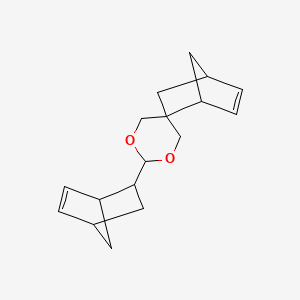

![2-(Triazolo[4,5-g][2,1,3]benzoxadiazol-7-yl)phenol](/img/structure/B14170700.png)


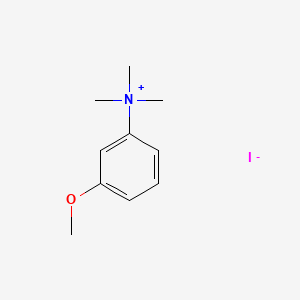
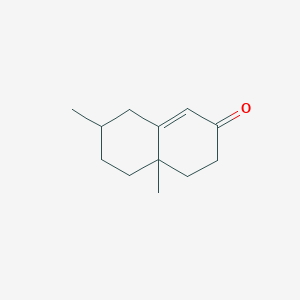

![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
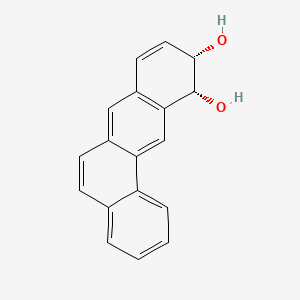
![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)
